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molecular formula C10H9BrClNO3S B2393430 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 107144-42-3

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No. B2393430
M. Wt: 338.6
InChI Key: IHNBWFJSLLIAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04615966

Procedure details

To 5-bromo-N-acetylindoline 122.86 g (0.51 mol) cooled in an ice bath was added chlorosulfonic acid, 116.52 g (2.6 moles) very cautiously. The mixture was stirred for about 30 minutes at 0° C. and then allowed to warm to room temperature. The mixture was then heated slowly to about 70°-90° C. overnight. After cooling, the cold solution was slowly added to ice and the solids collected by suction filtration, washed several times with water and allowed to dry overnight. The product was recrystallized from chloroform to give 72.5 g (42% by weight yield) of 5-bromo-6-chlorosulfonyl-N-acetylindoline.
Quantity
122.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11](=[O:13])[CH3:12])[CH2:6][CH2:5]2.[Cl:14][S:15](O)(=[O:17])=[O:16]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:15]([Cl:14])(=[O:17])=[O:16])[N:7]([C:11](=[O:13])[CH3:12])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
122.86 g
Type
reactant
Smiles
BrC=1C=C2CCN(C2=CC1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated slowly to about 70°-90° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the cold solution was slowly added to ice
FILTRATION
Type
FILTRATION
Details
the solids collected by suction filtration
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
to dry overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2CCN(C2=CC1S(=O)(=O)Cl)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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